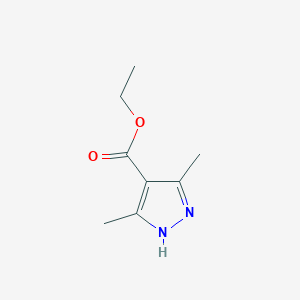

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKARVLFIJPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189206 | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-93-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate utilizing β-Ketoesters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, with a focus on the utilization of β-ketoesters. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and versatile method for the formation of pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The Knorr pyrazole synthesis, first described in the late 19th century, remains a highly relevant and efficient method for the construction of the pyrazole ring system.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[2][3]

The Knorr Pyrazole Synthesis: Mechanism and Application

The Knorr pyrazole synthesis proceeds via the reaction of a hydrazine with a β-dicarbonyl compound.[2][4] In the context of synthesizing this compound, the logical β-ketoester precursor is ethyl 2-acetyl-3-oxobutanoate. The reaction with hydrazine hydrate is expected to proceed as follows:

Reaction Scheme:

The mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the ketone carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2-acetyl-3-oxobutanoate (presumed) | C₈H₁₂O₄ | 172.18 |

| Hydrazine Hydrate (N₂H₄·H₂O) | H₆N₂O | 50.06 |

| This compound | C₈H₁₂N₂O₂ | 168.19 |

Table 2: Typical Reaction Conditions for Knorr Pyrazole Synthesis with β-Ketoesters

| Parameter | Value | Reference/Note |

| Solvent | Ethanol, Propanol, Glacial Acetic Acid | The choice of solvent can influence reaction rate and product purity.[4] |

| Catalyst | Typically acid-catalyzed (e.g., a few drops of glacial acetic acid) | Acid catalysis facilitates the initial condensation step.[4] |

| Reactant Ratio | β-Ketoester : Hydrazine (1 : 1 to 1 : 2) | An excess of hydrazine is sometimes used to ensure complete conversion of the β-ketoester.[5] |

| Temperature | Room Temperature to Reflux (approx. 100°C) | The reaction is often heated to increase the rate of reaction.[4] |

| Reaction Time | 1 - 17 hours | Reaction time can vary depending on the specific substrates and conditions.[4][6] |

| Work-up | Precipitation with water, Filtration | The product often precipitates upon addition of water and can be isolated by filtration.[4] |

| Purification | Recrystallization from ethanol | Recrystallization is a common method for purifying the crude product. |

| Expected Yield | 70-95% | Knorr pyrazole syntheses are generally high-yielding reactions.[4][5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~2.5 (s, 6H, 2 x CH₃), 4.3 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), ~9.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz)δ | ~14.5, 15.0, 60.0, 110.0, 140.0, 148.0, 165.0 |

| Mass Spectrum (EI) m/z | 168 (M⁺), 123, 95 |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Knorr pyrazole synthesis.[4][5]

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydrazine hydrate (64-80% solution in water)

-

Ethanol (or 1-Propanol)

-

Glacial Acetic Acid

-

Deionized Water

-

Diethyl Ether (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) and ethanol (or 1-propanol) to create a solution.

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (1.1 to 2.0 equivalents). A slight exotherm may be observed.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with continuous stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add cold water to the reaction mixture while stirring to precipitate the crude product.

-

Filtration: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and a small amount of cold diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis.

Caption: Simplified Knorr pyrazole synthesis pathway.

Conclusion

The Knorr pyrazole synthesis offers an efficient and high-yielding route to this compound from readily available β-ketoesters and hydrazine. This technical guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this important heterocyclic compound. The versatility of this method allows for the generation of a diverse library of pyrazole derivatives for further investigation in drug discovery and development programs.

References

A Technical Guide to the One-Pot Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making their efficient synthesis a key focus for researchers. This document details the primary synthetic routes, provides experimental protocols, and presents quantitative data for comparison.

Introduction: The Knorr Pyrazole Synthesis and its One-Pot Adaptations

The most common and robust method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the preparation of this compound, a specifically substituted 1,3-dicarbonyl precursor is required to achieve the desired 3,5-dimethyl and 4-ethoxycarbonyl substitution pattern.

One-pot syntheses of polysubstituted pyrazoles, including pyrazole-4-carboxylates, have been developed to improve efficiency, reduce waste, and simplify purification processes. These methods often involve the in-situ formation of the necessary 1,3-dicarbonyl intermediate or a multi-component reaction strategy.

Primary One-Pot Synthetic Pathways

Two principal one-pot strategies are viable for the synthesis of this compound:

-

Two-Component Cyclocondensation: This is a direct adaptation of the Knorr synthesis where a pre-functionalized β-dicarbonyl compound, namely ethyl 2-acetyl-3-oxobutanoate , reacts with hydrazine hydrate . This approach is highly convergent and is the most direct route to the target molecule.

-

Three-Component Reaction: This method involves the reaction of ethyl acetoacetate , an orthoformate (such as triethyl orthoformate to provide the C4 carbon), and hydrazine hydrate . In this scenario, the orthoformate reacts with the active methylene group of the ethyl acetoacetate to form an in-situ intermediate that then cyclizes with hydrazine.

Below is a diagram illustrating the general two-component reaction pathway.

Caption: Reaction pathway for the two-component synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the one-pot synthesis of this compound.

Protocol 1: Two-Component Synthesis from Ethyl 2-acetyl-3-oxobutanoate

This protocol is based on the well-established Knorr pyrazole synthesis.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Three-Component Synthesis

This protocol outlines a one-pot, three-component approach.

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Hydrazine hydrate

-

Toluene

-

Sodium hydroxide

Procedure:

-

To a reaction vessel, add ethyl acetoacetate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (1.3 equivalents).

-

Heat the mixture to 110-120°C and reflux for 4 hours.

-

Cool the mixture and remove low-boiling components by vacuum distillation to obtain the crude intermediate (ethyl 2-(ethoxymethylene)-3-oxobutanoate).

-

In a separate flask, prepare a solution of hydrazine hydrate (1.1 equivalents) in toluene.

-

Cool the hydrazine solution to 10-20°C and add a catalytic amount of sodium hydroxide.

-

Slowly add the crude intermediate from step 3 to the hydrazine solution, maintaining the temperature between 10-20°C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyrazole-4-carboxylates using related one-pot methods.

| Method | Key Reactants | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Two-Component | Ethyl 2-formyl-3-oxopropanoate, Hydrazine | Ethanol | 17 | Room Temp | 72.4 | [1] |

| Three-Component | Ethyl acetoacetate, Aldehyde, Hydrazine | Magnetic Ionic Liquid | Not specified | Room Temp | 75-92 | |

| Two-Component | 1,3-Dicarbonyl, Hydrazine | Ethanol/Acetic Acid | 2-4 | Reflux | High (not specified) | General Knorr Synthesis |

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Knorr-type synthesis of this compound from ethyl 2-acetyl-3-oxobutanoate and hydrazine.

Caption: Mechanism of the Knorr pyrazole synthesis.

Conclusion

The one-pot synthesis of this compound is a highly efficient and practical approach for obtaining this important heterocyclic building block. Both the two-component cyclocondensation of ethyl 2-acetyl-3-oxobutanoate with hydrazine and the three-component reaction of ethyl acetoacetate, an orthoformate, and hydrazine offer viable and high-yielding routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

Technical Guide: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS Number: 35691-93-1

This technical guide provides a comprehensive overview of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and potential applications based on the known biological activities of related pyrazole derivatives.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C8H12N2O2.[1] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 35691-93-1 | N/A |

| Molecular Formula | C8H12N2O2 | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=C(NN=C1C)C | [1] |

| InChI | InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | [1] |

| InChIKey | BCKARVLFIJPHQU-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of a β-ketoester with hydrazine. The following is a representative experimental protocol adapted from general methods for pyrazole synthesis.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4]

The presence of the pyrazole core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further investigation into its biological effects is warranted.

Experimental Workflow for Biological Screening

Given the potential of pyrazole derivatives in drug discovery, a typical workflow for the initial biological screening of this compound is outlined below. This workflow is designed to assess its cytotoxic and anti-inflammatory potential.

References

- 1. This compound | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presenting key data in a structured format to facilitate research and development efforts.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 66 °C | [4] |

| Boiling Point | 284.8 °C (Predicted) | [4] |

| Flash Point | 126 °C | [4] |

| Solubility | Soluble in water, ethanol, and ether. | [2] |

| Density | 1.136 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.00292 mmHg at 25°C | [4] |

| Refractive Index | 1.518 | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 123, m/z 2nd Highest: 168. | [1] |

| Infrared (IR) Spectroscopy | Spectral data available. |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 3,5-disubstituted pyrazole-4-carboxylates is through a variation of the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and ethanol to create a solution.

-

Addition of Reagents: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise. A catalytic amount of glacial acetic acid is then added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then poured into cold water and extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound to confirm its identity and assess its purity.

Methodology:

-

Instrument: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.

The resulting mass spectrum can be compared with reference spectra for confirmation.[1][6]

Potential Biological Activity and Signaling Pathway Involvement

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While the specific biological activity of this compound is not extensively documented, its structural similarity to known COX inhibitors suggests a potential role in modulating the arachidonic acid signaling pathway.

Inhibition of the Cyclooxygenase (COX) Pathway:

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. Inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism. Pyrazole-containing compounds, such as celecoxib, are known selective COX-2 inhibitors.

The following diagram illustrates the potential mechanism of action for this compound as a COX inhibitor.

Figure 2: Potential inhibition of the COX pathway by the compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis can be readily achieved through established synthetic routes for pyrazole derivatives. While specific biological data for this compound is limited, the broader class of pyrazoles is known for significant pharmacological activities, particularly as anti-inflammatory agents via the inhibition of cyclooxygenase enzymes. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key characteristics and potential applications of this compound, thereby encouraging further investigation into its therapeutic potential.

References

- 1. This compound | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35691-93-1 | KBA69193 [biosynth.com]

- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Data of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is crucial for the accurate identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

This compound possesses the following molecular characteristics:

-

Molecular Formula: C₈H₁₂N₂O₂[1]

-

Molecular Weight: 168.19 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 35691-93-1[1]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported spectral data for ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH (pyrazole) | ~12.0 - 13.0 | Broad Singlet | 1H |

| O-CH₂ (ethyl) | ~4.2 - 4.3 | Quartet | 2H |

| CH₃ (pyrazole, C3) | ~2.4 - 2.5 | Singlet | 3H |

| CH₃ (pyrazole, C5) | ~2.4 - 2.5 | Singlet | 3H |

| O-CH₂-CH₃ (ethyl) | ~1.2 - 1.3 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR) Data

PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1] Based on the structure and data for similar pyrazole derivatives, the following carbon environments are expected:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~164 - 166 |

| C3 (pyrazole) | ~148 - 150 |

| C5 (pyrazole) | ~138 - 140 |

| C4 (pyrazole) | ~105 - 107 |

| O-CH₂ (ethyl) | ~59 - 61 |

| O-CH₂-CH₃ (ethyl) | ~14 - 16 |

| CH₃ (pyrazole, C3) | ~11 - 13 |

| CH₃ (pyrazole, C5) | ~10 - 12 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions (cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ester) | 1700 - 1725 | Strong |

| C=N Stretch (pyrazole ring) | 1550 - 1650 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak and several characteristic fragment ions.[1]

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - OCH₂CH₃]⁺ |

| 122 | Moderate | [M - CH₃CH₂OH]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These may need to be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Collect the spectrum and identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation:

-

Inlet: Gas Chromatography (GC) for separation and introduction.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

GC Parameters:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Scan Range: m/z 40 - 400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylate Derivatives

Introduction

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole carboxylate derivatives, with a focus on the methodologies and data interpretation relevant to compounds structurally similar to Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. While a specific crystallographic study for this compound is not publicly available, this document utilizes data from closely related structures to illustrate the principles and expected outcomes of such an analysis. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state properties and molecular geometry of this class of compounds.

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation a critical aspect of medicinal chemistry and materials science. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into intermolecular interactions, conformational preferences, and packing motifs that can influence the physical and biological properties of a compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization

The synthesis of pyrazole carboxylates can be achieved through various synthetic routes. A common method involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthesis would involve the reaction of ethyl 2-acetyl-3-oxobutanoate with hydrazine hydrate.

General Synthesis Procedure:

-

A solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared.

-

Hydrazine hydrate is added dropwise to the solution, often at a reduced temperature to control the reaction rate.

-

The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified, typically by column chromatography on silica gel.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find the optimal conditions for crystal growth. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.

-

The diffractometer collects a series of diffraction images as the crystal is rotated.

-

The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (hkl).

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Related Pyrazole Derivatives

The following tables summarize the crystallographic data for two related pyrazole carboxylate derivatives, providing an example of the quantitative data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (C₇H₇F₃N₂O₂)[1]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| α (°) | 90 |

| β (°) | 105.416(3) |

| γ (°) | 90 |

| Volume (ų) | 441.48(9) |

| Z | 2 |

| Temperature (K) | 200(2) |

| Wavelength (Å) | 0.71073 |

| R_gt(F) | 0.0398 |

| wR_ref(F²) | 0.1192 |

Table 2: Crystal Data and Structure Refinement for Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate (C₁₅H₁₇N₃O₄)[2]

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P1̅ |

| a (Å) | 10.5986(5) |

| b (Å) | 11.5298(5) |

| c (Å) | 13.5386(6) |

| α (°) | 102.694(1) |

| β (°) | 102.999(1) |

| γ (°) | 108.918(1) |

| Volume (ų) | 1446.03(11) |

| Z | 4 |

| Temperature (K) | 100(1) |

| Wavelength (Å) | 0.71073 |

| R_gt(F) | 0.0525 |

| wR_ref(F²) | 0.1526 |

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, which can be applied to this compound. Additionally, a qualitative summary of expected solubility based on the properties of structurally similar pyrazole derivatives is included.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. Solubility dictates the choice of solvents for reactions, extractions, and crystallizations, and is a critical parameter in drug development for ensuring bioavailability.

Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C | Notes |

| Methanol | CH₃OH | 32.7 | Not Available | Expected to be soluble |

| Ethanol | C₂H₅OH | 24.5 | Not Available | Expected to be soluble[1] |

| Acetone | (CH₃)₂CO | 20.7 | Not Available | Expected to be soluble[1] |

| Dichloromethane | CH₂Cl₂ | 9.1 | Not Available | |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Not Available | |

| Toluene | C₇H₈ | 2.4 | Not Available | |

| Hexane | C₆H₁₄ | 1.9 | Not Available | Expected to have low solubility |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Not Available | Likely soluble based on use as a reaction solvent |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Evaporate the solvent from the filtered solution. This can be done by gentle heating in an oven (ensure the temperature is below the decomposition point of the compound) or under reduced pressure in a vacuum desiccator.

-

Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

-

This method is suitable if the compound has a chromophore and absorbs light in the UV-Vis spectrum. It is a high-throughput method that requires less compound.[5][6]

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a small, known volume of the supernatant using a syringe and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary experimental framework for researchers to determine this critical physicochemical property. The provided protocols for the gravimetric and UV-Vis spectroscopic methods are robust and can be readily implemented in a laboratory setting. The general solubility trends of related pyrazole compounds suggest that this compound is likely to be soluble in polar organic solvents. Accurate determination of its solubility will be invaluable for its future development and application in scientific research.

References

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |

| Molar Mass | 168.19 g/mol | [1][3] |

| CAS Number | 35691-93-1 | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 284.8±35.0 °C (Predicted) | [1] |

| Flash Point | 126 °C | [1] |

| Density | 1.136±0.06 g/cm³ (Predicted) | [1] |

Synthesis Protocol: Knorr Pyrazole Synthesis

A common and effective method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For the synthesis of this compound, the following protocol can be employed.

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Sodium metal

-

Methyl iodide

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Experimental Procedure:

-

Preparation of Ethyl 2-acetyl-3-oxobutanoate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol. To this solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add methyl iodide dropwise and reflux the mixture for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid and extracted with a suitable organic solvent.

-

Cyclization Reaction: The crude ethyl 2-acetyl-3-oxobutanoate is dissolved in ethanol. To this solution, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then stirred for a specified time.

-

Isolation and Purification: Upon completion of the cyclization, the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the purified compound is a crucial indicator of its purity.

This guide provides a foundational understanding for researchers working with this compound, encompassing its key properties and synthesis. For specific applications, further optimization of the experimental protocols may be necessary.

References

Knorr Pyrazole Synthesis: A Comprehensive Guide to the Preparation of 3,5-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Knorr pyrazole synthesis, with a specific focus on the efficient preparation of 3,5-dimethylpyrazole. This compound serves as a crucial building block in the development of pharmaceuticals and other specialty chemicals. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of the reaction mechanism and experimental workflow to support researchers in their synthetic endeavors.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to yield a pyrazole. First described by Ludwig Knorr in 1883, this reaction has become a versatile and widely used method for the synthesis of a diverse range of pyrazole derivatives.[1] The pyrazole scaffold is a key structural motif in many biologically active molecules, making the Knorr synthesis a valuable tool in medicinal chemistry and drug discovery.[1]

The synthesis of 3,5-dimethylpyrazole is a classic example of the Knorr reaction, typically employing hydrazine (or a salt thereof) and acetylacetone (2,4-pentanedione) as the starting materials. The reaction is generally straightforward, high-yielding, and can be performed under various conditions.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis for 3,5-dimethylpyrazole proceeds through a series of well-defined steps. It begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step involves the elimination of a water molecule to afford the aromatic 3,5-dimethylpyrazole ring. The reaction can be catalyzed by either acid or base, although the reaction between hydrazine and acetylacetone often proceeds efficiently without a catalyst.[2][3][4]

Experimental Protocols

Several well-established protocols for the synthesis of 3,5-dimethylpyrazole exist, primarily differing in the choice of hydrazine source (hydrazine hydrate or hydrazine sulfate) and the reaction solvent. Below are two representative procedures.

Protocol 1: Using Hydrazine Sulfate

This method, adapted from Organic Syntheses, is a reliable and high-yielding procedure.[5]

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1 L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.[5]

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[5]

-

Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[5]

-

After the addition is complete, continue stirring the mixture at 15°C for 1 hour.[5]

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[5]

-

Transfer the mixture to a separatory funnel and extract with 125 mL of ether.[5]

-

Separate the layers and extract the aqueous layer with four 40 mL portions of ether.[5]

-

Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[5]

-

Remove the ether by distillation. The residue, crystalline 3,5-dimethylpyrazole, is then dried under reduced pressure.[5]

Protocol 2: Using Hydrazine Hydrate

This protocol offers a more direct approach, avoiding the generation of inorganic byproducts.[6]

Materials:

-

Hydrazine hydrate

-

Acetylacetone

-

Water

Procedure:

-

In a reaction flask, dissolve 11.8 g (0.20 mole) of hydrazine hydrate in 40 mL of water.[6]

-

Cool the solution to 15°C in an ice bath.

-

Slowly add 20.0 g (0.20 mole) of acetylacetone to the hydrazine hydrate solution with stirring, maintaining the temperature at 15°C.[6]

-

Stir the reaction mixture for 2 hours at this temperature.[6]

-

The product, 3,5-dimethylpyrazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data from the cited experimental protocols.

| Reactant | Protocol 1 (Hydrazine Sulfate) | Protocol 2 (Hydrazine Hydrate) |

| Hydrazine Source | Hydrazine Sulfate | Hydrazine Hydrate |

| Moles of Hydrazine Source | 0.50 mole | 0.20 mole |

| Acetylacetone | 50 g (0.50 mole) | 20.0 g (0.20 mole) |

| Solvent | 10% NaOH (aq) | Water |

| Reaction Temperature | 15°C | 15°C |

| Reaction Time | 1.5 hours | 2 hours |

| Yield | 77-81% (crude), 73-77% (recrystallized)[5] | up to 95%[6] |

| Melting Point | 107-108°C[5] | Not specified |

Table 1: Comparison of Reactant Quantities and Reaction Conditions.

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 107-108°C[5] |

| Boiling Point | 220°C |

Table 2: Physical and Chemical Properties of 3,5-Dimethylpyrazole.

Experimental Workflow

The general workflow for the synthesis and purification of 3,5-dimethylpyrazole via the Knorr synthesis is depicted below.

Conclusion

The Knorr pyrazole synthesis remains a highly efficient and reliable method for the preparation of 3,5-dimethylpyrazole. The choice between hydrazine sulfate and hydrazine hydrate as the nitrogen source allows for flexibility in experimental design, with both methods providing high yields of the desired product. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement this important transformation in their own laboratories. The straightforward nature of the reaction, coupled with the importance of the pyrazole core in various applications, ensures that the Knorr synthesis will continue to be a cornerstone of heterocyclic chemistry.

References

A Technical Guide to the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous approved drugs. One of the most fundamental and versatile methods for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This guide provides an in-depth overview of this synthetic strategy, focusing on the renowned Knorr pyrazole synthesis and its modern variations. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the efficient synthesis of these valuable scaffolds.

The seminal work by Ludwig Knorr in 1883 laid the foundation for pyrazole synthesis, demonstrating the reaction of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now known as the Knorr pyrazole synthesis, remains a widely used method for preparing pyrazoles and pyrazolones.[2] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, with a hydrazine.[3][4] The reaction is typically acid-catalyzed and proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[3]

Core Synthetic Methodologies

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a robust method for pyrazole synthesis. Several variations of this reaction have been developed to improve yields, reduce reaction times, and enhance regioselectivity.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis is the most traditional method and typically involves heating a 1,3-dicarbonyl compound and a hydrazine, often in the presence of an acid catalyst.[3] The choice of solvent and reaction temperature can influence the reaction rate and yield.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazoles.[5]

Modern Catalytic Systems

To enhance the efficiency and sustainability of the Knorr synthesis, various catalytic systems have been explored.

-

Nano-ZnO Catalysis: A green and efficient protocol utilizing a nano-ZnO catalyst has been described for the synthesis of 1,3,5-substituted pyrazoles. This method offers excellent yields, short reaction times, and an easy work-up procedure.[6]

-

Iodine-Promoted Synthesis: Molecular iodine can be used to promote the cascade imination/halogenation/cyclization/ring contraction reaction of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides, providing a facile route to functionalized pyrazoles under mild conditions.[7][8]

Energy-Efficient Synthetic Techniques

To accelerate reaction rates and often improve yields, microwave irradiation and ultrasound assistance have been successfully applied to pyrazole synthesis.

-

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[9][10] This technique is particularly beneficial for high-throughput synthesis in drug discovery.

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the cyclocondensation reaction. Ultrasound-assisted synthesis is known for its ability to enhance reaction rates and yields, often at lower temperatures than conventional methods.[11][12]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the synthesis of various pyrazole derivatives from 1,3-dicarbonyl compounds under different reaction conditions.

Table 1: Conventional Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | 1 h | Reflux | ~90% | [1] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 h | 100°C | High | [2][4] |

| Substituted Acetylacetone | Various Hydrazines | Ethylene glycol | - | Room Temp. | 70-95% | [7] |

| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | - | Room Temp. | 59-98% | [7] |

Table 2: Modern Synthetic Approaches

| Method | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Time | Yield (%) | Reference |

| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO/Aqueous media | - | High | [6] |

| Microwave | Chalcones | Hydrazine hydrate/Oxalic acid | Acetic acid/Ethanol, MW | - | High | [13] |

| Microwave | Carbohydrazides | 2,4-Pentanedione | Ethanol, 270W MW | 3-5 min | 82-98% | [10] |

| Ultrasound | Cyanide derivative | Hydrazine hydrate | Sonication | - | High | [11] |

| Iodine-Promoted | 1,3-Dicarbonyls | Oxamic acid thiohydrazides | Iodine/TsOH | - | High | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) via Conventional Knorr Synthesis[1]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

-

Ethanol (95%)

Procedure:

-

In a round-bottomed flask, carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol) in a fume hood. Note: The addition is slightly exothermic.

-

Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145°C.

-

After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.

-

Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.

-

Recrystallize the crude product from a minimum amount of hot 95% ethanol.

-

Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.

-

Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127°C).

Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from a β-Ketoester[2][4]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.

-

Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Isolate the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of water, and allow it to air dry.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The synthesis of pyrazoles from 1,3-dicarbonyl compounds has been instrumental in the development of several key drugs.

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and acute pain. Its synthesis involves the condensation of a 1,3-diketone with a substituted hydrazine.

-

Edaravone (Radicava®): A free radical scavenger used to treat stroke and amyotrophic lateral sclerosis (ALS). As detailed in the protocol above, its synthesis is a classic example of the Knorr pyrazolone synthesis.[1]

-

Rimonabant (Acomplia®): A cannabinoid receptor antagonist formerly used as an anti-obesity drug.

-

Difenamizole: An analgesic and anti-inflammatory agent.

-

Betazole: A histamine H2 receptor agonist.

The versatility of the Knorr synthesis and its modern adaptations allows for the creation of large libraries of pyrazole derivatives for screening in drug discovery programs. The ability to readily modify the substituents on both the 1,3-dicarbonyl and hydrazine starting materials provides a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a robust and highly versatile method that has stood the test of time. From the foundational Knorr synthesis to modern catalytic and energy-efficient variations, this approach continues to be a mainstay for chemists in academia and industry. The detailed protocols and comparative data presented in this guide are intended to empower researchers to efficiently synthesize a wide array of pyrazole derivatives for applications in drug discovery and development. The continued exploration of novel catalysts and reaction conditions will undoubtedly further expand the utility of this important synthetic transformation.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Bioactive Heterocycles

For Immediate Release

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a readily accessible pyrazole derivative, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry and drug development. Its strategic functionalization allows for the construction of fused pyrimidine systems, amides, and other valuable scaffolds. This application note details key synthetic transformations of this compound, providing protocols for its hydrolysis, amidation, and subsequent cyclization to biologically relevant pyrazolo[3,4-d]pyrimidines.

Core Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. The primary transformations involve the manipulation of the ethyl ester functionality to introduce new reactive handles, paving the way for cyclization reactions. The key applications include:

-

Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, providing a crucial intermediate for further derivatization.

-

Formation of Pyrazole-4-carboxamides: The carboxylic acid can be readily converted to a variety of amides, which are themselves of interest as bioactive molecules or as intermediates for further cyclizations.

-

Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds: Pyrazolo[3,4-d]pyrimidines are a class of compounds with a broad spectrum of biological activities, including kinase inhibition. The pyrazole carboxylic acid derived from the title compound is a key precursor for the synthesis of these fused heterocycles.

Experimental Protocols

Hydrolysis of this compound to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0-5°C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A white solid will precipitate. Stir the suspension for 2 hours at 0-5°C.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxamide

This protocol outlines the conversion of the carboxylic acid to the primary amide.

Materials:

-

3,5-dimethyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Dichloromethane (DCM)

-

Ammonia solution (aqueous, concentrated)

Procedure:

-

Suspend 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous ammonia solution.

-

Stir the mixture vigorously for 1-2 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-carboxamide.

Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials:

-

3,5-dimethyl-1H-pyrazole-4-carboxylic acid

-

Urea

-

Phosphorus oxychloride (POCl₃) or Acetic Anhydride

Procedure:

-

A mixture of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and urea (1.5 eq) is heated in an excess of phosphorus oxychloride or acetic anhydride.[1][2]

-

The reaction mixture is refluxed for several hours, with the progress monitored by TLC.

-

After completion, the excess phosphorus oxychloride or acetic anhydride is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the desired 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data Summary

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | 3,5-dibromo-1H-pyrazole-4-carboxylic acid | Methanesulfonic acid, H₂O, 100-120°C | High |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Ethanolic NaOH, reflux | ~90% |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][4]oxazin-4-one | Acetic anhydride, reflux | ~85% |

| 4-nitro-1H-pyrazole-3-carboxylic acid | 4-nitro-1H-pyrazole-3-carbonyl chloride | Oxalyl chloride, DMF (cat.), THF | - |

| 2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide | 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione | Phthalic anhydride, MeOH, reflux | 82% |

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Versatile Scaffold for Pharmaceutical Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrazole core, substituted with methyl and an ethyl carboxylate groups, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of multiple functional groups allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications in drug discovery, along with detailed protocols for the synthesis of key derivatives and their biological evaluation.

Key Therapeutic Areas

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to interact with various biological targets.

-

Anti-inflammatory Agents: The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs. Notably, it forms the core of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the substituents on the pyrazole ring, novel analogs with potent and selective COX-2 inhibitory activity can be developed, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

-